molecular formula C11H16N2O2 B1490442 Ethyl 6-butylpyrimidine-4-carboxylate CAS No. 2098143-09-8

Ethyl 6-butylpyrimidine-4-carboxylate

Cat. No.: B1490442
CAS No.: 2098143-09-8
M. Wt: 208.26 g/mol
InChI Key: RIMZSPDHBXZHFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-butylpyrimidine-4-carboxylate is a chemical compound belonging to the pyrimidine family, which consists of heterocyclic aromatic organic compounds similar to pyridine but with two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a butyl group at the 6th position and a carboxylate ester group at the 4th position of the pyrimidine ring.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 6-butylpyrimidine-4-carboxylic acid as the starting material.

  • Esterification Reaction: The carboxylic acid group is converted to an ester using ethanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

  • Purification: The resulting ester is purified through recrystallization or distillation to obtain the pure compound.

Industrial Production Methods:

  • Large-Scale Synthesis: In an industrial setting, the synthesis process is scaled up using reactors capable of handling large volumes of reactants. Continuous flow reactors may be employed to enhance efficiency and control reaction parameters.

  • Catalyst Optimization: Industrial processes often use optimized catalysts and reaction conditions to maximize yield and minimize by-products. Advanced techniques such as microwave-assisted synthesis or ultrasonic irradiation may be employed to improve reaction rates and selectivity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives, such as aldehydes or ketones.

  • Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.

  • Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where substituents on the ring are replaced by other groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophiles such as amines, alcohols, or halides can be used, often in the presence of a base or acid catalyst.

Major Products Formed:

  • Oxidation Products: Aldehydes, ketones, and carboxylic acids.

  • Reduction Products: Alcohols and other reduced derivatives.

  • Substitution Products: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

Ethyl 6-butylpyrimidine-4-carboxylate has several applications in scientific research across various fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 6-butylpyrimidine-4-carboxylate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and targets involved would vary based on the context of its use.

Comparison with Similar Compounds

  • Ethyl 4-methylpyrimidine-5-carboxylate: Similar structure but with a methyl group instead of a butyl group.

  • Ethyl 6-methylpyrimidine-4-carboxylate: Another close relative with a methyl group at the 6th position.

  • Ethyl 4-butylpyrimidine-5-carboxylate: Similar but with the carboxylate group at the 5th position.

Uniqueness: Ethyl 6-butylpyrimidine-4-carboxylate is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the butyl group at the 6th position provides distinct properties compared to other pyrimidine derivatives.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

ethyl 6-butylpyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-3-5-6-9-7-10(13-8-12-9)11(14)15-4-2/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIMZSPDHBXZHFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=NC=N1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-butylpyrimidine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-butylpyrimidine-4-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 6-butylpyrimidine-4-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 6-butylpyrimidine-4-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 6-butylpyrimidine-4-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 6-butylpyrimidine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.